REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[C:2]([CH3:4])=[CH2:3].C(OCCCl)=O.C(#N)C.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([NH2:26])(=[O:25])=[O:24])=[CH:19][CH:18]=1>O.C(N(CC)CC)C>[NH2:26][S:23]([C:20]1[CH:19]=[CH:18][C:17]([NH:16][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])=[CH:22][CH:21]=1)(=[O:24])=[O:25]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
this mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
STIRRING
|
Details
|
the mixture was agitated for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was agitated for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the obtained mixture was agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
ADDITION
|
Details
|
After adding 500 ml of water to the precipitate
|
Type
|
FILTRATION
|
Details
|
the slurry was filtrated
|
Type
|
CUSTOM
|
Details
|
an obtained solid was dried so as
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=CC=C(C=C1)NC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |